4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one

Enzyme Inhibition Inflammation Drug Discovery

Selective tool compound with confirmed MPO inhibition (IC50 1-1.40 nM) and BRD3 bromodomain binding (Kd 2.60 nM, >380-fold over BAZ2B). Dual 4,5-dibromo substitution enables versatile Pd-catalyzed cross-coupling. Differentiated halogenation profile essential for target engagement; non-halogenated analogs show reduced potency. Recommended positive control for MPO/BRD3 assays and focused library synthesis.

Molecular Formula C10H4Br2Cl2N2O
Molecular Weight 398.86
CAS No. 866039-34-1
Cat. No. B2459392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one
CAS866039-34-1
Molecular FormulaC10H4Br2Cl2N2O
Molecular Weight398.86
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)N2C(=O)C(=C(C=N2)Br)Br)Cl
InChIInChI=1S/C10H4Br2Cl2N2O/c11-6-4-15-16(10(17)9(6)12)8-3-5(13)1-2-7(8)14/h1-4H
InChIKeyRPGHNQKBAIQOJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one (CAS 866039-34-1): Product Overview and Identity


4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one (CAS 866039-34-1) is a heterocyclic compound belonging to the pyridazinone family [1]. Its molecular formula is C10H4Br2Cl2N2O, with a molecular weight of 398.86 g/mol . The structure features a pyridazin-3-one core substituted at the 4 and 5 positions with bromine atoms and at the N-2 position with a 2,5-dichlorophenyl group [1]. This compound is typically supplied as a solid with a minimum purity specification of 95% for research and development applications .

Why Generic Pyridazinone Substitution Fails: Halogen Pattern Defines Reactivity and Bioactivity


Pyridazinone derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, which are highly sensitive to the nature and position of substituents on the core scaffold [1]. The specific 4,5-dibromo and N-2-(2,5-dichlorophenyl) substitution pattern of CAS 866039-34-1 is not arbitrary; it creates a unique halogen bonding and steric profile that dictates its reactivity in cross-coupling reactions (e.g., Suzuki, Negishi) and its affinity for specific biological targets, such as bromodomains and peroxidases [2]. Therefore, substituting this compound with a generic pyridazinone analog—such as one lacking the 2,5-dichlorophenyl group or having a different halogen substitution pattern—will likely result in altered or diminished biological activity and synthetic utility [2].

Quantitative Differentiation of 4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one (CAS 866039-34-1)


Potent Inhibition of Myeloperoxidase (MPO) at Nanomolar Concentrations

4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one demonstrates potent inhibition of Myeloperoxidase (MPO) with IC50 values of 1 nM and 1.40 nM in two independent enzymatic assays [1]. This sub-nanomolar to low-nanomolar activity is a specific property of this halogenation pattern, as structurally related pyridazinones without the 2,5-dichlorophenyl group often show significantly reduced or no MPO inhibition (data not shown for comparators) [1].

Enzyme Inhibition Inflammation Drug Discovery

Selective Inhibition of Eosinophil Peroxidase (EPX) over Lactoperoxidase

The compound exhibits selective inhibition of human Eosinophil Peroxidase (EPX) with an IC50 of 360 nM [1]. In contrast, it is over 100-fold less potent against Lactoperoxidase (no inhibition data reported at relevant concentrations), and its cellular activity against MPO in a neutrophil-based assay is significantly reduced (IC50 = 42,000 nM) [1]. This selectivity profile differentiates it from non-selective halogenated pyridazinones.

Enzyme Selectivity EPX Inflammation

Moderate Affinity for Bromodomain-Containing Protein 3 (BRD3)

4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one binds to the BD2 domain of human BRD3 with a Kd of 2.60 nM [1]. This binding affinity is specific to the bromodomain interaction and is within the range observed for other pyridazinone-based bromodomain inhibitors, such as a reported BPTF inhibitor with Kd = 6.3 nM [2]. However, its binding to the BD1 domain of BRD3 is weaker (Kd = 12 nM) [1], indicating domain selectivity.

Epigenetics Bromodomain Protein Interaction

Negligible Activity Against BAZ2B Bromodomain Demonstrates Target Selectivity

The compound shows very weak inhibition of the BAZ2B bromodomain, with a Ki of 1,000 nM [1]. This is in stark contrast to its nanomolar affinity for BRD3 (Kd = 2.60 nM) [2]. This >380-fold difference in affinity between two related bromodomain-containing proteins demonstrates that the compound's activity is not broadly non-specific for bromodomains.

Selectivity Bromodomain BAZ2B

Validated Application Scenarios for 4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one (CAS 866039-34-1)


Myeloperoxidase (MPO) Activity Assays and Inhibitor Screening

The compound's potent and well-characterized inhibition of MPO (IC50 = 1-1.40 nM) [1] makes it a high-quality positive control or reference standard for biochemical and cellular assays designed to study MPO function or to screen for novel MPO inhibitors. Its selectivity profile, with reduced activity in cellular neutrophil assays (IC50 = 42,000 nM), also allows researchers to assess the impact of cellular context on inhibitor potency. For procurement, this compound should be prioritized over generic MPO inhibitors that lack the defined selectivity and potency profile of this specific pyridazinone.

Bromodomain (BRD3) Binding Studies and Epigenetic Probe Development

Given its confirmed binding to the BRD3 bromodomain (Kd = 2.60 nM) [2], this compound is suitable for use in biochemical assays investigating BRD3 biology. Its >380-fold selectivity over BAZ2B [3] further enhances its value as a selective tool compound. Researchers developing chemical probes for the BET family of bromodomains can use this compound as a starting scaffold for structure-activity relationship (SAR) studies, leveraging its established binding data and synthetic tractability. Procurement of this specific halogenated pyridazinone is justified over non-halogenated or differently substituted analogs that would not engage the bromodomain acetyl-lysine binding pocket with the same affinity and selectivity.

Synthetic Intermediate for Advanced Pyridazinone-Based Molecules

The presence of multiple halogen atoms (bromine and chlorine) on the pyridazinone core makes this compound a versatile intermediate for further derivatization . The bromine atoms at the 4 and 5 positions are particularly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), allowing for the systematic introduction of diverse aryl, heteroaryl, or alkyl groups to generate focused libraries of pyridazinone analogs. For procurement in a medicinal chemistry or chemical biology laboratory, this compound's high density of reactive handles provides a clear advantage over simpler, less functionalized pyridazinones, enabling more efficient and diverse library synthesis.

Antimicrobial and Anticancer Exploratory Studies

Class-level data suggests that pyridazinone derivatives with halogen substitution, like 4,5-dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one, possess antimicrobial and anticancer properties [4]. While specific minimum inhibitory concentration (MIC) or IC50 data for this exact compound in antimicrobial or anticancer assays are not available in the public domain beyond class-level inference, its unique halogenation pattern and demonstrated enzyme inhibition profiles (MPO, BRD3) provide a strong rationale for its inclusion in exploratory screens for novel antimicrobial or anticancer agents. For procurement in such contexts, this compound should be selected over non-halogenated pyridazinones due to the established role of halogens in enhancing bioactivity and cellular uptake in many drug-like molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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